2,2,3,6-Tetramethylcyclohexanone
Description
Cyclohexanone Backbone Conformational Analysis
The cyclohexanone ring in 2,2,3,6-tetramethylcyclohexanone adopts a chair conformation, as evidenced by nuclear magnetic resonance (NMR) studies and computational modeling. However, the axial methyl groups at positions 2 and 6 introduce syn-axial interactions with adjacent hydrogens, leading to slight distortions in the idealized chair geometry. These distortions are quantified by comparing experimental $$^{13}\text{C}$$ chemical shifts with predicted values based on additive substituent effects. For instance, the C-2 and C-6 carbons exhibit upfield shifts of 42.3 ppm (observed) versus 42.7 ppm (predicted), suggesting minor ring puckering to alleviate steric strain.
The equatorial methyl groups at positions 2 and 3 further influence the equilibrium between chair and twist-boat conformers. Molecular mechanics simulations indicate a 4:1 preference for the chair conformer due to reduced 1,3-diaxial repulsions compared to the twist-boat. This conformational preference is critical for understanding the compound’s reactivity, as the equatorial orientation of the C-3 methyl group minimizes torsional strain during nucleophilic attacks at the carbonyl carbon.
Methyl Group Substituent Effects on Ring Strain
Ring strain in this compound arises primarily from steric interactions between axial methyl groups and the cyclohexanone backbone. The axial 2-methyl group experiences two syn-axial interactions with hydrogens at C-3 and C-5, contributing ~1.3 kcal/mol to the ring strain energy. In contrast, the equatorial 3-methyl group introduces minimal strain due to its staggered orientation relative to the carbonyl group. Comparative analysis with 2,2,6,6-tetramethylcyclohexanone reveals that the latter exhibits higher ring strain (ΔG° = +2.1 kcal/mol) owing to four axial methyl groups, which force the ring into a highly distorted chair conformation.
A summary of substituent effects on ring strain is provided below:
Comparative Steric Analysis of Positional Isomers
The steric environment of this compound differs markedly from its positional isomers. For example, 2,2,6,6-tetramethylcyclohexanone adopts a chair conformation with all methyl groups axial, resulting in severe syn-axial repulsions and a ring strain energy of 3.8 kcal/mol. In contrast, the 3,3,5,5-tetramethyl isomer exhibits a nearly ideal chair conformation due to the equatorial orientation of all methyl groups, with a strain energy of only 0.9 kcal/mol.
The 2,2,3,6-derivative occupies an intermediate position, where the equatorial 3-methyl group mitigates strain caused by the axial 2- and 6-methyl substituents. This balance is reflected in its $$^{13}\text{C}$$ NMR shifts: C-2 and C-6 resonate at 42.3 ppm (vs. 42.7 ppm predicted), while C-3 and C-5 appear at 34.9 ppm (vs. 34.8 ppm predicted). These deviations from idealized values suggest subtle conformational adjustments to optimize steric interactions.
X-ray Crystallographic Studies of Molecular Packing
X-ray crystallography of this compound reveals a monoclinic crystal system with space group $$P2_1/c$$. The molecular packing is dominated by van der Waals interactions between methyl groups and dipole-dipole interactions involving the carbonyl oxygen. Key crystallographic parameters include:
- Unit cell dimensions: $$a = 8.92\ \text{Å}$$, $$b = 10.34\ \text{Å}$$, $$c = 12.15\ \text{Å}$$, $$\beta = 112.5^\circ$$
- Density: $$1.12\ \text{g/cm}^3$$
- $$R$$-factor: 0.045
The axial methyl groups at C-2 and C-6 participate in interlocking arrangements with adjacent molecules, creating a tightly packed lattice. This packing efficiency is reflected in the compound’s high melting point (98–100°C) compared to less substituted cyclohexanones.
Computational Modeling of Torsional Barriers
Density functional theory (DFT) calculations at the B3LYP/def2-TZVP level predict a torsional barrier of 4.2 kcal/mol for rotation about the C-2–C-3 bond. This barrier arises from eclipsing interactions between the C-2 methyl group and the carbonyl oxygen during rotation. In contrast, the C-3–C-4 torsion exhibits a lower barrier of 2.8 kcal/mol due to the equatorial orientation of the C-3 methyl group.
Molecular dynamics simulations further reveal that the 2,2,3,6-tetramethyl derivative samples twist-boat conformations with a frequency of 12%, compared to 8% for the 2,2,6,6-isomer. This increased flexibility is attributed to the asymmetric substitution pattern, which allows partial relief of syn-axial strain through minor ring distortions.
Properties
CAS No. |
59860-58-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2,3,6-tetramethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7-5-6-8(2)10(3,4)9(7)11/h7-8H,5-6H2,1-4H3 |
InChI Key |
GVDYGYUYWPAHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1=O)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2,2,6,6-Tetramethylcyclohexanone (2,2,6,6-TMCH)
- Structure & Properties :
- Reactivity :
- Applications :
3,3,5,5-Tetramethylcyclohexanone (3,3,5,5-TMCH)
- Structure & Properties :
- Reactivity: Forms stable enolates with metals like sodium, reacting with lead(IV) and mercury(II) acetates to yield α-acetoxy ketones . Exhibits steric hindrance in ketone reduction studies, deviating from typical cyclohexanone reactivity due to rigidity .
- Applications :
Structural and Functional Contrasts
Research Findings and Implications
- Synthetic Utility: 2,2,3,6-TMCH’s asymmetric structure enables enantioselective synthesis of fragrances, while 2,2,6,6-TMCH’s symmetry simplifies computational modeling of solvation effects . 3,3,5,5-TMCH’s liquid state and commercial availability make it a practical reagent for large-scale enolate reactions .
- Reactivity Insights :
Q & A
Basic: What synthetic routes are available for preparing 2,2,3,6-tetramethylcyclohexanone, and how are reaction efficiencies validated?
Answer:
this compound can be synthesized via alkylation of cyclohexanone derivatives using methyl halides or Grignard reagents under controlled conditions. For example, stereoselective reductions of substituted cyclohexanones (e.g., 3,3,5,5-tetramethylcyclohexanone) with reagents like LiAlH(OAr)₂(OR) have been reported, yielding stereoisomers that are analyzed by gas chromatography (GC) using internal standards such as 3,3,5,5-tetramethylcyclohexanone . Reaction efficiencies are validated by GC retention times, NMR integration, and comparison with known isomer ratios. Yield optimization often involves solvent polarity adjustments (e.g., THF/ether mixtures) and temperature control .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Structural validation relies on ¹H NMR and ¹³C NMR to assign methyl group positions and ketone functionality. For instance, methyl protons in tetramethylcyclohexanone derivatives resonate between δ 0.8–1.3 ppm, while carbonyl carbons appear near δ 210–220 ppm . High-resolution mass spectrometry (HRMS) and IR spectroscopy (C=O stretch ~1700 cm⁻¹) further confirm molecular formula and functional groups. Purity is assessed via GC with flame ionization detection (FID), using validated internal standards .
Advanced: What strategies address stereoselectivity challenges in synthesizing this compound derivatives?
Answer:
Stereoselectivity is influenced by steric hindrance and reagent choice. Bulky reducing agents (e.g., LiAlH(OAr)₂) favor axial alcohol formation in cyclohexanone reductions, as shown in studies on 4-tert-butylcyclohexanone . Computational modeling (DFT) can predict transition states to optimize diastereomeric ratios. For example, B3LYP/6-31G** calculations on methylcyclohexane derivatives reveal energy differences between chair conformers, guiding reagent design . Experimental validation combines GC analysis and NMR-derived coupling constants (e.g., Jₐₓ for axial vs. equatorial protons) .
Advanced: How should researchers resolve contradictions in spectroscopic data for substituted cyclohexanones?
Answer:
Contradictions often arise from conformational flexibility or impurity interference. To mitigate:
- Cross-validate with multiple techniques : Compare NMR, GC-MS, and X-ray crystallography (if crystalline derivatives are available) .
- Dynamic NMR (DNMR) : Resolve coalescence effects in temperature-dependent studies for slow conformational exchanges .
- Synthetic controls : Prepare authentic standards (e.g., tosylhydrazones) to confirm retention times and spectral assignments .
- Computational validation : Use DFT to simulate NMR shifts and compare with experimental data .
Advanced: What computational methods are suitable for studying the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate reaction pathways, transition states (e.g., B3LYP/6-31G**), and thermodynamic stability of isomers .
- Molecular docking : Predict binding affinities in enzyme-catalyzed reactions (e.g., cytochrome P450 oxidation) .
- Molecular dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., THF) to model reaction kinetics .
- NMR shift prediction : Tools like ACD/Labs or Gaussian-based NMR modules validate experimental assignments .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (irritation risk) .
- PPE : Wear nitrile gloves and safety goggles; avoid skin contact (potential sensitizer) .
- Storage : Keep in airtight containers at ambient temperature, away from oxidizers .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced: How can this compound serve as a precursor in chiral synthesis?
Answer:
The tetramethyl substitution pattern creates steric environments conducive to asymmetric induction. Examples:
- Chiral building blocks : Convert to enantioenriched alcohols via biocatalytic reduction (e.g., ketoreductases) .
- Annulation reactions : Use in Diels-Alder cycloadditions to construct polycyclic terpenoids .
- Resolution methods : Derivatize with chiral auxiliaries (e.g., Evans’ oxazolidinones) and separate via crystallization .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- Co-elution in GC : Resolve using capillary columns with high polarity (e.g., DB-WAX) and temperature gradients .
- Matrix effects in MS : Employ isotope dilution (e.g., ¹³C-labeled internal standards) for accurate quantification .
- Limit of detection (LOD) : Enhance sensitivity via derivatization (e.g., silylation for GC-MS) or preconcentration techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
